Ethyl 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the phenyl and thiophene moieties. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the tetrahydropyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile: Shares similar structural features but differs in the presence of a nitrile group instead of the carboxylate ester.
Thiophene-based tetrahydropyrimidines: Compounds with similar thiophene and tetrahydropyrimidine cores but different substituents on the rings.
Uniqueness
ETHYL 6-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C17H16N2O2S2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
ethyl 6-phenyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-16(20)13-14(11-7-4-3-5-8-11)18-17(22)19-15(13)12-9-6-10-23-12/h3-10,15H,2H2,1H3,(H2,18,19,22) |
InChI Key |
RQMQTNNRECPUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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